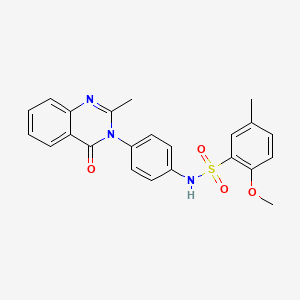

2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide" is a chemical compound that may find usage in various scientific research fields. With its complex structure, it's likely to exhibit interesting chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step organic synthesis approach is often required:

Starting Materials: Begin with precursors like methoxybenzenes, methylquinazolines, and benzenesulfonamides.

Step 1: Methoxybenzene is methylated using methyl halide under basic conditions.

Step 2: Quinazoline derivative is formed through a cyclization reaction.

Step 3: Coupling of the methylquinazoline derivative with the methylated methoxybenzene using a suitable cross-coupling catalyst like palladium or nickel.

Step 4: Sulfonamide formation via reaction with chlorosulfonic acid.

Industrial Production Methods

For large-scale production, the following modifications might be necessary:

Optimization of Catalysts: Use of robust, reusable catalysts to minimize costs.

Green Chemistry Approaches: Reduce the use of harmful solvents by using water or bio-based solvents.

Process Intensification: Employ continuous flow chemistry to improve yields and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions due to their electron-rich nature.

Common Reagents and Conditions

Oxidation Reagents: KMnO₄, CrO₃.

Reduction Reagents: LiAlH₄, H₂ with a metal catalyst.

Substitution Conditions: Electrophilic halogenation using Br₂ or Cl₂ in the presence of a Lewis acid.

Major Products Formed from These Reactions

Oxidation of the methoxy group forms a carbonyl compound.

Reduction of the sulfonamide produces the corresponding amine.

Electrophilic substitution can yield halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: As a reagent for synthetic organic chemistry.

Biology: Potential as a molecular probe or ligand in biochemical assays.

Medicine: Could be investigated for therapeutic properties or as a drug intermediate.

Industry: Use in the production of specialized dyes, pigments, or other materials.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its interaction with biological molecules:

Molecular Targets: It might interact with specific enzymes or receptors.

Pathways Involved: Could modulate biochemical pathways involving oxidative stress or signal transduction.

Comparación Con Compuestos Similares

Quinazolin-4(3H)-one derivatives

Sulfonamide derivatives

Methoxybenzene derivatives

These comparisons highlight the unique position of "2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide" in scientific research.

This compound stands out due to its multifaceted applications and diverse reactivity, making it a valuable subject of study in various scientific fields.

Actividad Biológica

2-Methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

- Common Name : this compound

- CAS Number : 898428-97-2

- Molecular Weight : 435.5 g/mol

- Chemical Formula : C17H15N3O3S

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammation. The quinazoline moiety is known for its role in targeting various kinases and receptors, which play crucial roles in cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that compounds containing the quinazoline structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of quinazoline have shown promising results against breast cancer cell lines such as MDA-MB-231, with IC50 values indicating potent activity (IC50 = 0.50 μM for certain derivatives) .

Table 1: Antiproliferative Activity of Related Quinazoline Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.50 |

| Compound B | HT-29 | 0.82 |

| Compound C | A549 | 1.51 |

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented, with evidence suggesting that they can inhibit the production of pro-inflammatory cytokines. The compound's sulfonamide group may contribute to its ability to modulate inflammatory pathways, potentially reducing conditions such as arthritis or other inflammatory diseases.

Case Studies

- In Vivo Studies : In a study involving Wistar rats, administration of related quinazoline compounds led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells, mediated by the activation of procaspase-3 .

- Metabolite Identification : Research involving HPLC-MS/MS analysis has identified metabolites formed from the biotransformation of related compounds, which may enhance their therapeutic efficacy or reduce toxicity .

Propiedades

IUPAC Name |

2-methoxy-5-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c1-15-8-13-21(30-3)22(14-15)31(28,29)25-17-9-11-18(12-10-17)26-16(2)24-20-7-5-4-6-19(20)23(26)27/h4-14,25H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYWIYJAGIGHOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.